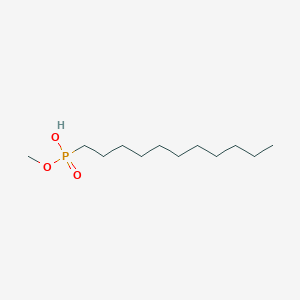
Methoxyundecylphosphinic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methoxyundecylphosphinic acid is an organic compound belonging to the class of phosphonic acid esters. It has the molecular formula C₁₂H₂₇O₃P and a molecular weight of 250.315 g/mol . This compound is characterized by the presence of a phosphonic acid ester functional group, which is known for its diverse applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methoxyundecylphosphinic acid can be synthesized through the esterification of undecylphosphonic acid with methanol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification of undecylphosphonic acid with methanol in the presence of a strong acid catalyst. The reaction mixture is then subjected to distillation to separate the product from the unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions: Methoxyundecylphosphinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products:
Oxidation: Phosphonic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phosphonic acid esters.
Scientific Research Applications
Methoxyundecylphosphinic acid has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in lipid metabolism and obesity research.
Industry: Utilized in the formulation of specialty chemicals and as an additive in various industrial processes
Mechanism of Action
The mechanism of action of methoxyundecylphosphinic acid involves its interaction with specific molecular targets, such as enzymes. For instance, it has been shown to inhibit pancreatic triacylglycerol lipase, an enzyme involved in lipid metabolism. The compound binds to the active site of the enzyme, preventing the hydrolysis of triglycerides and thereby reducing lipid absorption .
Comparison with Similar Compounds
Methoxyundecylphosphinic acid can be compared with other phosphonic acid esters, such as:
Methylphosphonic acid: Similar in structure but lacks the undecyl chain, making it less hydrophobic.
Ethylphosphonic acid: Contains an ethyl group instead of the undecyl chain, resulting in different physicochemical properties.
Propylphosphonic acid: Features a propyl group, which affects its solubility and reactivity compared to this compound.
This compound is unique due to its long undecyl chain, which imparts distinct hydrophobic characteristics and influences its interactions with biological membranes and enzymes .
Properties
Molecular Formula |
C12H27O3P |
|---|---|
Molecular Weight |
250.31 g/mol |
IUPAC Name |
methoxy(undecyl)phosphinic acid |
InChI |
InChI=1S/C12H27O3P/c1-3-4-5-6-7-8-9-10-11-12-16(13,14)15-2/h3-12H2,1-2H3,(H,13,14) |
InChI Key |
JBVUSHKPEBKWQP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCP(=O)(O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(11r)-10-Acetyl-11-(2,4-Dichlorophenyl)-6-Hydroxy-3,3-Dimethyl-2,3,4,5,10,11-Hexahydro-1h-Dibenzo[b,E][1,4]diazepin-1-One](/img/structure/B10756534.png)
![(3r)-3-Cyclopentyl-7-[(4-Methylpiperazin-1-Yl)sulfonyl]-3,4-Dihydro-2h-1,2-Benzothiazine 1,1-Dioxide](/img/structure/B10756544.png)
![1-Methyl-3-Naphthalen-2-Yl-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine](/img/structure/B10756545.png)

![(1R,2R)-N-(2-Aminoethyl)-2-{[(4-methoxyphenyl)sulfonyl]methyl}cyclohexanecarboxamide](/img/structure/B10756568.png)
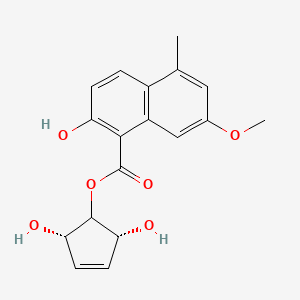
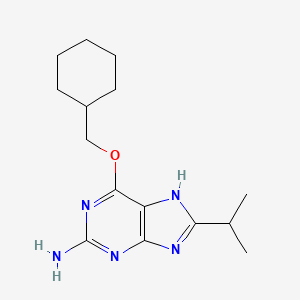

![(3ar,5r,6s,7r,7ar)-5-(Hydroxymethyl)-2-Propyl-5,6,7,7a-Tetrahydro-3ah-Pyrano[3,2-D][1,3]thiazole-6,7-Diol](/img/structure/B10756587.png)
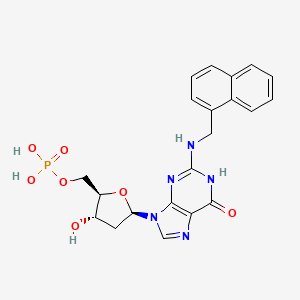
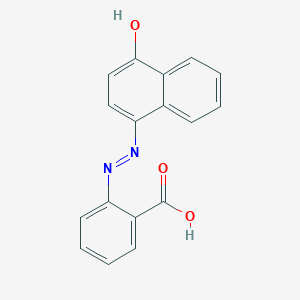

![(1S,7S,8S,8AR)-1,2,3,7,8,8A-Hexahydro-7-methyl-8-[2-[(2R,4R)-tetrahydro-4-HY droxy-6-oxo-2H-pyran-2-YL]ethyl]-1-naphthalenol](/img/structure/B10756625.png)
![2-[(4-Ethynyl-2-Fluorophenyl)amino]-3,4-Difluoro-N-(2-Hydroxyethoxy)benzamide](/img/structure/B10756631.png)
